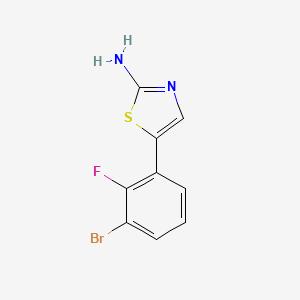

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine

Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Chemical Biology

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental structural unit in a multitude of natural and synthetic compounds. nih.govglobalresearchonline.net Its importance is underscored by its presence in essential biomolecules such as Vitamin B1 (Thiamine) and in the core structure of widely used pharmaceuticals, including penicillins. nih.govsemanticscholar.org The versatility of the thiazole scaffold has made it a subject of intense investigation, leading to the discovery of derivatives with a vast spectrum of pharmacological activities. bohrium.com

Researchers have successfully developed thiazole-containing compounds targeting a wide range of diseases. These derivatives have demonstrated significant potential as antimicrobial, antiretroviral (e.g., Ritonavir), antifungal (e.g., Abafungin), anticancer (e.g., Tiazofurin), and anti-inflammatory agents. nih.govsemanticscholar.orgwisdomlib.org The unique physicochemical properties of the thiazole ring, including its ability to act as a hydrogen bond acceptor and its aromatic nature, allow it to engage in crucial interactions with biological targets, making it a highly valued scaffold in drug discovery. globalresearchonline.netbohrium.com

Overview of 2-Aminothiazole (B372263) as a Privileged Structure in Contemporary Research

Within the broad family of thiazole derivatives, the 2-aminothiazole moiety holds a special status as a "privileged structure." researchgate.netnih.gov This term is used in medicinal chemistry to describe a molecular scaffold that is capable of binding to multiple, distinct biological targets through strategic modification of its substituents. researchgate.net The 2-aminothiazole core is a prime example, appearing in numerous clinically relevant drugs and experimental agents. researchgate.net

Its utility stems from its synthetic accessibility and the chemical reactivity of the exocyclic amino group, which serves as a versatile handle for introducing diverse functional groups and building molecular complexity. researchgate.netresearchgate.net This has enabled the development of potent and selective inhibitors for a variety of biological targets, including kinases, proteases, and other enzymes implicated in cancer, inflammation, and infectious diseases. mdpi.comdrugbank.com The demonstrated success of this scaffold has cemented its role as a foundational element in the design of new therapeutic candidates. researchgate.net

Contextualization of Aryl-Substituted Thiazol-2-amines in Chemical Space

The introduction of aryl (aromatic ring) substituents onto the 2-aminothiazole core is a common and highly effective strategy for modulating biological activity. The position and nature of the aryl group can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. Aryl groups can be appended at various positions of the thiazole ring, with 4-aryl and 5-aryl substitutions being particularly common. mdpi.commdpi.comresearchgate.net

Research has shown that aryl-substituted thiazol-2-amines possess a wide range of biological activities, as detailed in the table below. For example, 5-aryl-2-aminothiazoles have been synthesized and investigated for their potential applications, while other studies have focused on the synthesis of 2-amino-5-(arylazo)thiazoles, which have been evaluated as potential antibacterial agents. mdpi.comglobalresearchonline.net The electronic and steric properties of the substituents on the aryl ring—such as halogens, methoxy (B1213986) groups, or nitro groups—play a critical role in defining the structure-activity relationship (SAR) for a given biological target. mdpi.com This allows for fine-tuning of a molecule's properties to optimize its therapeutic potential.

| Aryl-Substituted Thiazole Class | Reported Biological Activities | Reference |

|---|---|---|

| 4-Aryl-thiazol-2-amines | Anticancer, Antileishmanial | mdpi.comresearchgate.net |

| 5-Aryl-2-aminothiazoles | Precursors for pharmacologically active compounds | globalresearchonline.net |

| 2-Amino-5-(arylazo)thiazoles | Antibacterial | mdpi.com |

| Thiazolyl-thiourea derivatives (with halogenated aryl groups) | Antibacterial (potent against Staphylococcal species) | mdpi.com |

| N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives | Anticancer (KPNB1 inhibition) | mdpi.com |

Scope and Research Focus on 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine and Related Analogues

The specific compound This compound represents a precise intersection of the structural features discussed: a 2-aminothiazole core substituted at the 5-position with a di-halogenated aryl group. While detailed research focusing exclusively on this exact molecule is not extensively documented in publicly available literature, its structure is of significant interest based on the established importance of its constituent parts.

The research focus on related analogues provides a clear rationale for the scientific interest in this compound. The presence of halogen atoms, such as bromine and fluorine, on the phenyl ring is a well-established strategy in medicinal chemistry to enhance biological activity. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, fluorinated and chlorinated phenyl groups on thiazole scaffolds have been explored for their potent antibacterial and anticancer activities. mdpi.com Specifically, derivatives bearing a 3-chloro-4-fluorophenyl group have shown promising efficacy toward staphylococcal species, and N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives have been investigated as anticancer agents. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2S |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-(3-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |

InChI Key |

LLMPBKJRKYZQJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 3 Bromo 2 Fluorophenyl Thiazol 2 Amine and Analogues

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch synthesis, first reported in 1887, remains the most direct and widely utilized method for the preparation of thiazole derivatives. It involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. For the synthesis of 2-aminothiazoles, thiourea (B124793) is the standard reagent.

The cornerstone of the Hantzsch synthesis for 2-aminothiazoles is the reaction between an α-haloketone and thiourea. derpharmachemica.commdpi.com In the specific synthesis of 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine, the key precursors are 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone (B1523354) and thiourea.

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. Typically, the reaction is conducted by refluxing the reactants in a solvent such as ethanol. mdpi.com The resulting product can then be isolated and purified.

General Reaction Scheme:

Figure 1: General mechanism for the Hantzsch synthesis of 2-aminothiazoles.

While the classical Hantzsch synthesis is robust, considerable research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. Key areas of optimization include the choice of solvent and the use of different bases or catalysts.

Studies have investigated a range of solvents and bases to determine their effect on reaction efficiency. Solvents like methanol (B129727) and DMF are commonly used. The choice of base can also significantly influence the reaction outcome, with milder bases often being preferred to prevent side reactions. nanobioletters.com For instance, a model reaction for the synthesis of N-(substituted phenyl)-substituted thiazol-2-amines was optimized by screening various solvents and bases, with DMF often providing superior yields. nanobioletters.com

Below is a table summarizing the effect of different reaction conditions on the yield of a model Hantzsch synthesis reaction, based on findings from related syntheses. nanobioletters.com

| Entry | Solvent | Base | Yield (%) |

| 1 | Methanol | NaOAc | 75 |

| 2 | Methanol | NH4OAc | 82 |

| 3 | Ethanol | NaOAc | 72 |

| 4 | DMF | NaOAc | 88 |

| 5 | DMF | K2CO3 | 95 |

| 6 | DMF | None | 65 |

Modern adaptations have also explored the use of microreactor systems to perform Hantzsch synthesis. Heating the reaction at 70°C in a microreactor under electro-osmotic flow has been shown to provide conversions that are similar to or greater than those achieved in traditional macro-scale batch syntheses, demonstrating a potential for high-throughput analogue generation. rsc.org

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other methods have been developed for the formation of the thiazole ring, offering alternative pathways that may be advantageous depending on substrate availability and desired substitution patterns.

Variations on the classical synthesis involve the use of different thioamide derivatives and a range of halogenated compounds. Structurally diverse thiazoles can be synthesized from thioamides and α-haloketones with various electron-donating or electron-withdrawing groups. derpharmachemica.com Another approach involves the reaction of thioamides with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides, which serve as activated species to facilitate the cyclization.

Modern organic synthesis has seen the rise of transition-metal-catalyzed reactions for the formation of heterocyclic rings. Palladium-catalyzed reactions, in particular, offer powerful methods for C-S bond formation. While not the most common route for simple 2-aminothiazoles, these methods are relevant for constructing more complex, fused, or uniquely substituted thiazole systems, such as benzothiazoles. These reactions often proceed through a C-H functionalization/intramolecular C-S bond formation process, providing a route to the thiazole core from appropriately substituted thiobenzanilides. This approach represents a modern alternative to classical condensation chemistry.

Introduction and Functionalization of the (3-Bromo-2-fluorophenyl) Moiety

The specific introduction of the (3-Bromo-2-fluorophenyl) group at the C5 position of the thiazole ring is a critical step. The most direct and common strategy is to incorporate this moiety into one of the starting materials for the Hantzsch synthesis.

This involves the synthesis of the requisite α-haloketone, 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone . This key intermediate is typically prepared from the corresponding acetophenone, 1-(3-bromo-2-fluorophenyl)ethanone , via a bromination reaction. bldpharm.com The bromination can be achieved using various reagents, such as copper(II) bromide in a solvent like ethyl acetate (B1210297) or bromine in chloroform. derpharmachemica.comchemicalbook.com

Once the α-haloketone is synthesized, it can be directly used in the Hantzsch condensation with thiourea to yield this compound.

An alternative, though less direct, strategy involves the functionalization of a pre-formed thiazole ring. For example, a 5-bromothiazol-2-amine (B145681) derivative could potentially undergo a Suzuki cross-coupling reaction with (3-bromo-2-fluorophenyl)boronic acid. This method allows for the late-stage introduction of the aryl group, which can be advantageous in the synthesis of a library of analogues. nih.gov

Strategies for Aryl Substitution at the C5 Position of the Thiazole Ring

Attaching an aryl group, such as the 3-bromo-2-fluorophenyl moiety, to the C5 position of a thiazole ring is a key synthetic challenge. Direct C-H arylation has emerged as a powerful strategy, often utilizing palladium catalysis to form the C-C bond. organic-chemistry.org This method can regioselectively target the C5 position of the thiazole nucleus. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction, a type of palladium-catalyzed cross-coupling, to introduce the aryl group at the C5 position of a pre-existing 2-aminothiazole (B372263) derivative. mdpi.com

Ligand-free palladium acetate (Pd(OAc)₂) has been shown to be highly efficient in catalyzing the direct arylation of thiazole derivatives, even at low catalyst concentrations. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is critical in directing the substitution to the desired position and avoiding side products. nih.govresearchgate.net

Table 1: Comparison of C5-Arylation Strategies

| Method | Catalyst/Reagents | Key Features |

|---|---|---|

| Suzuki Coupling | Palladium catalyst, boronic acid | Well-established, versatile for various aryl groups. mdpi.com |

Stereoselective Synthesis Approaches for Substituted Analogues

The synthesis of specific stereoisomers of thiazole analogues is critical when a molecule's biological activity is dependent on its three-dimensional structure. While the core thiazole ring is aromatic and planar, stereocenters can exist in its substituents. Stereoselective synthesis aims to control the formation of these centers.

For example, protocols have been developed for the chemo- and stereoselective synthesis of functionalized thiazoles from reactants like pent-1-en-4-yn-3-ol derivatives and thioamides, catalyzed by calcium salts. These reactions can be stereoselective with respect to the geometry of olefin products. nih.gov The development of such methods is essential for creating libraries of compounds with defined stereochemistry for preclinical evaluation.

Green Chemistry and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and energy consumption. africanjournalofbiomedicalresearch.com The synthesis of thiazoles has benefited significantly from the application of green chemistry principles. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a cornerstone of green chemistry for heterocyclic compounds. africanjournalofbiomedicalresearch.com This technique dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, is frequently adapted for microwave irradiation. chemhelpasap.comyoutube.com Microwave-assisted protocols have been successfully used to synthesize various 2-aminothiazole derivatives, often under solvent-free conditions, which further enhances their environmental credentials. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours chemhelpasap.com | Minutes |

| Energy Consumption | High | Low |

| Yield | Often moderate to good | Often good to excellent |

| Byproducts | Can be significant | Often reduced |

Catalyst-Free and Solvent-Free Methodologies

To further align with green chemistry principles, catalyst-free and solvent-free approaches for thiazole synthesis have been developed. The Hantzsch condensation of α-bromoacetophenones with thiourea can proceed rapidly and in good yields without a catalyst or solvent, sometimes completing in a matter of seconds. organic-chemistry.org These methods not only simplify the reaction setup and workup but also minimize the environmental impact by eliminating potentially toxic solvents and metal catalysts. organic-chemistry.org One-pot reactions, where multiple steps are carried out in the same vessel, also contribute to sustainability by reducing waste and improving efficiency. nih.govresearchgate.net

Scale-Up Considerations for Research and Pre-clinical Studies

Transitioning the synthesis of a promising compound like this compound from a laboratory scale to the larger quantities required for pre-clinical and clinical studies presents significant challenges. The primary goal is to develop a process that is not only scalable but also robust, cost-effective, and safe. pharmasalmanac.com

For active pharmaceutical ingredients (APIs), particularly complex heterocyclic molecules, solubility can be a major issue during synthesis, work-up, and crystallization. pharmasalmanac.com The classic Hantzsch synthesis is often favored for its simplicity and high yields, which are advantageous for large-scale production. nih.govchemhelpasap.com The precipitation of the product from the reaction mixture can simplify purification, a key consideration in process chemistry. chemhelpasap.com

However, methods that work well on a small scale, such as certain palladium-catalyzed cross-coupling reactions, may face challenges during scale-up. nih.govnih.gov Issues can include catalyst cost, removal of residual palladium from the final product, and the need for specialized ligands. researchgate.netnih.gov Therefore, process development often focuses on optimizing reaction conditions, minimizing catalyst loading, and developing efficient purification strategies. pharmasalmanac.com The use of continuous flow chemistry, where reactants are continuously mixed and reacted in a microreactor, is an emerging strategy to improve safety, consistency, and scalability of API synthesis. rsc.orgnih.gov

Chemical Transformations and Derivatization Strategies of the 5 3 Bromo 2 Fluorophenyl Thiazol 2 Amine Scaffold

Reactions at the 2-Amino Group

The 2-amino group on the thiazole (B1198619) ring is a primary site for nucleophilic reactions, enabling the introduction of a diverse array of substituents. Common strategies include acylation, amidation, alkylation, and coupling reactions to append new functionalities and build molecular complexity.

The primary amine at the C2 position of the thiazole ring readily undergoes acylation and amidation reactions. These transformations are fundamental for converting the amine into corresponding amides, carbamates, and ureas, which are prevalent motifs in biologically active molecules. nanobioletters.comnih.govnih.gov The reaction typically involves treating the parent amine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent. nih.govnih.gov

For instance, the reaction of a 2-aminothiazole (B372263) derivative with an acid chloride or anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270) proceeds smoothly to yield the N-acylated product. derpharmachemica.com Alternatively, modern peptide coupling reagents can be employed for the direct amidation with carboxylic acids, offering a milder and more versatile approach. nih.gov The synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine (B1289001) using acetic anhydride illustrates a common procedure for this type of transformation. mdpi.com These reactions are generally high-yielding and tolerant of various functional groups on both coupling partners.

Table 1: Representative Acylation/Amidation Reactions on Amino-Heterocycles

| Starting Amine Analogue | Acylating/Amidation Reagent | Product Type | Reference |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | N-Acyl Thiazole | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | Acetic Anhydride | N-Acetyl Pyridine | mdpi.com |

| Thiazol-2-ethylamine | Various Carboxylic Acids | N-Acyl Thiazole | nih.gov |

| 4-(4-Nitrophenoxy)phenyl thiourea (B124793) | Substituted α-haloketones | N-Aryl Thiazol-2-amine | ijsdr.org |

N-alkylation of the 2-amino group provides a direct method for introducing alkyl substituents. This can be achieved by reacting 5-(3-bromo-2-fluorophenyl)thiazol-2-amine with alkyl halides in the presence of a suitable base. For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides was accomplished by reacting the parent sulfonamide with various alkyl bromides using lithium hydride as the base. nih.gov

Reductive amination offers an alternative and highly effective strategy for synthesizing secondary and tertiary amines. This two-step, one-pot process involves the initial condensation of the 2-aminothiazole with an aldehyde or ketone to form a transient imine or enamine intermediate. Subsequent reduction of this intermediate with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), furnishes the N-alkylated product. This protocol is widely used due to its operational simplicity and broad substrate scope.

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the direct formation of N-aryl or N-heteroaryl bonds. nih.govmdpi.com This reaction allows for the coupling of the 2-amino group of the thiazole scaffold with a variety of aryl or heteroaryl halides. The process is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The N-arylation of 5-bromo-2-aminobenzimidazole serves as a relevant example of this powerful transformation for incorporating complex aromatic systems onto an amino-heterocycle. mdpi.com This strategy is instrumental in building extended conjugated systems or linking the core scaffold to other heterocyclic units, significantly expanding the accessible chemical space. mdpi.com

Functionalization of the Thiazole Ring System

Beyond the amino group, the thiazole ring itself and the attached bromophenyl group are amenable to further functionalization, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.

The thiazole ring is an electron-rich heterocycle, and the 2-amino group is a potent activating group, making the ring susceptible to electrophilic aromatic substitution (EAS). youtube.com In 2-aminothiazoles, the C5 position is typically the most nucleophilic and prone to substitution. However, since the C5 position in the target scaffold is already substituted, electrophilic attack is expected to occur at the C4 position. The reaction proceeds via the attack of an electrophile on the thiazole ring to form a resonance-stabilized cationic intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. lumenlearning.commasterorganicchemistry.com

Common EAS reactions that could be applied to this scaffold include halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), nitration (with HNO₃/H₂SO₄), and sulfonation (using fuming H₂SO₄). youtube.commasterorganicchemistry.com For example, a catalyst-free, site-selective hydroxyalkylation has been reported at the C3 position of unprotected 5-phenylthiophen-2-amine, demonstrating the potential for electrophilic functionalization on similar electron-rich heterocyclic systems. nih.gov The precise conditions and regioselectivity would be influenced by the combined electronic effects of the 2-amino and 5-aryl substituents.

The bromine atom on the 2-fluorophenyl ring is a key handle for diversification via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools for this purpose. nih.gov

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as an arylboronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comchemrxiv.org This reaction is widely used to form new carbon-carbon bonds and attach various aryl and heteroaryl moieties. mdpi.comuzh.chnih.gov The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., DME, dioxane/water) is crucial for achieving high yields. mdpi.commdpi.com

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base like triethylamine (Et₃N). soton.ac.ukscirp.org The Sonogashira reaction is highly efficient for creating sp²-sp carbon-carbon bonds and is compatible with a wide range of functional groups. mdpi.com

These cross-coupling reactions offer a modular approach to systematically modify the phenyl ring of the this compound scaffold, enabling the fine-tuning of its electronic and steric properties.

Table 2: Examples of Cross-Coupling Reactions on Bromo-Aryl Heterocycles

| Reaction Type | Bromo-Substrate Analogue | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki | 5-Bromo-1,2,3-triazine | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl₂ / Ag₂CO₃ | 5-(4-tert-Butylphenyl)-1,2,3-triazine | uzh.ch |

| Suzuki | 5-Bromo-2-methylpyridin-3-amine | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | mdpi.com |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-(phenylethynyl)pyridine | scirp.org |

| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-(Phenylethynyl)indole | researchgate.net |

Modifications on the (3-Bromo-2-fluorophenyl) Substituent

The (3-bromo-2-fluorophenyl) moiety presents two key sites for modification: the bromo position and the other positions on the phenyl ring.

The bromine atom on the phenyl ring is a versatile functional group that can be readily transformed through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com This method is highly efficient for the formation of biaryl compounds. For the this compound scaffold, a Suzuki-Miyaura coupling would allow for the introduction of a wide range of aryl and heteroaryl substituents at the bromo position. semanticscholar.orgnih.gov

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Product |

| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 5-(3-Aryl-2-fluorophenyl)thiazol-2-amine |

| Pd(dppf)Cl₂ | Heteroarylboronic acid | K₃PO₄ | DME | 5-(3-Heteroaryl-2-fluorophenyl)thiazol-2-amine |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov This transformation would introduce various amino substituents at the bromo position of the phenyl ring, leading to a diverse library of derivatives. researchgate.netmdpi.com

| Catalyst | Ligand | Base | Solvent | Amine | Product |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | R¹R²NH | 5-(3-(R¹R²N)-2-fluorophenyl)thiazol-2-amine |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Arylamine | 5-(3-(Arylamino)-2-fluorophenyl)thiazol-2-amine |

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. soton.ac.ukresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org This would allow for the introduction of various alkynyl groups onto the phenyl ring.

| Catalyst System | Alkyne | Base | Solvent | Product |

| Pd(PPh₃)₂Cl₂/CuI | Terminal alkyne | Et₃N | THF/DMF | 5-(3-Alkynyl-2-fluorophenyl)thiazol-2-amine |

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com This would enable the introduction of vinyl groups at the bromo position of the phenyl ring.

The fluorine atom on the phenyl ring activates the ring towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of other substituents at the position ortho or para to the fluorine, provided there is sufficient activation from other electron-withdrawing groups or through the formation of a stable intermediate.

Furthermore, electrophilic aromatic substitution reactions could potentially be employed to introduce substituents at other positions on the phenyl ring, although the directing effects of the existing substituents (bromo, fluoro, and the thiazol-2-amine group) would need to be carefully considered.

Synthesis of Hybrid Molecules Incorporating the Thiazole Moiety

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its potential biological or material properties with those of other pharmacophores or functional moieties. acs.orgresearchgate.net The 2-amino group is a common site for such modifications.

For instance, the amino group can be acylated with various carboxylic acids or their derivatives to form amides. It can also be reacted with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These reactions can be used to link the thiazole scaffold to other heterocyclic systems, such as pyrazolines, triazoles, or benzofuroxans, creating novel hybrid structures with potentially enhanced biological activities. mdpi.comnih.govacs.org

| Reagent | Reaction Type | Resulting Linkage | Hybrid Moiety Example |

| Carboxylic Acid Chloride | Acylation | Amide | Pyrazoline-amide |

| Isocyanate | Addition | Urea | Triazole-urea |

| Chloroacetyl Chloride followed by substitution | Alkylation/Substitution | Amide-thioether | Benzofuroxan-amide |

These strategies highlight the chemical tractability of the this compound scaffold, making it a valuable building block for the synthesis of a diverse range of functionalized molecules.

A comprehensive search for scientific literature and chemical databases was conducted to gather the specific experimental data required for the spectroscopic and structural characterization of the chemical compound This compound . The objective was to find detailed research findings for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to generate an article based on the provided outline.

Despite extensive searches for the compound, its CAS number, and associated analytical data, no specific experimental ¹H, ¹³C, ¹⁹F NMR, 2D NMR (COSY, HSQC, HMBC), HRMS, ESI-MS, or IR spectra were found in the public domain.

The search yielded data for numerous related isomers and derivatives, such as 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine and 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine. However, the precise substitution pattern of the 3-Bromo-2-fluorophenyl group at the 5-position of the thiazol-2-amine ring is not documented with the requested spectroscopic data in available scientific literature.

Generating an article with the requested detailed data tables and research findings would necessitate the use of speculative or predicted data, which would not meet the required standards of scientific accuracy. Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of "this compound" cannot be generated at this time due to the absence of published experimental data.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption data for 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine has been reported in the searched scientific literature. Therefore, a specific analysis of its electronic transitions is not possible. Generally, 2-aminothiazole (B372263) derivatives exhibit absorption maxima in the UV region, often between 250 and 400 nm, corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. nih.govnih.gov The precise wavelengths and intensities of these transitions are highly dependent on the specific substitution pattern of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A crystal structure for this compound has not been deposited in crystallographic databases, nor has it been published in the reviewed literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing invaluable data on its geometry and intermolecular interactions. nih.gov Without these experimental results, a factual analysis of the compound's solid-state conformation cannot be conducted.

Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are unavailable due to the absence of a solved crystal structure. Such data is essential for a detailed discussion of the molecule's geometric parameters.

An analysis of the intermolecular forces, such as hydrogen bonding, halogen bonding, or π-stacking, that govern the crystal packing of this compound cannot be performed without crystallographic data. These interactions are critical for understanding the solid-state properties of a compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thiazole (B1198619) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in determining optimized geometries and electronic properties.

In computational studies of similar thiazole derivatives, geometry optimization using DFT reveals key structural parameters. The thiazole ring is generally planar, and the bond lengths and angles are influenced by the nature of the substituents. For 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine, the presence of the bulky and electronegative bromo and fluoro groups on the phenyl ring is expected to influence the dihedral angle between the phenyl and thiazole rings.

Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies are often scaled to improve agreement with experimental infrared (IR) and Raman spectra. The vibrational modes of the thiazole ring, the phenyl ring, and the amino group can be assigned based on these calculations, providing a detailed understanding of the molecule's vibrational behavior. Studies on related 2-aminothiazole (B372263) derivatives have successfully used DFT to assign characteristic vibrational modes, such as the N-H stretching and bending vibrations of the amino group and the C=N and C-S stretching vibrations of the thiazole ring.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range |

|---|---|

| C-S bond length (thiazole) | 1.72-1.77 Å |

| C=N bond length (thiazole) | 1.31-1.37 Å |

| C-C bond length (inter-ring) | 1.45-1.50 Å |

Note: These values are estimations based on published data for structurally similar thiazole derivatives and may vary for the specific compound.

DFT calculations are also employed to predict the reactivity of molecules and to study reaction mechanisms. The analysis of global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provides insights into the chemical behavior of the compound. These descriptors include chemical potential, hardness, softness, and electrophilicity index. For thiazole derivatives, the presence of heteroatoms (N and S) and the amino group introduces multiple potential sites for electrophilic and nucleophilic attack. DFT calculations can help identify the most probable sites of reaction by mapping the electron density and electrostatic potential.

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show negative potential localized around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to nucleophilic attack. The electronegative bromine and fluorine atoms on the phenyl ring will also influence the charge distribution, creating localized regions of negative potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

In studies of similar thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO is distributed over the aromatic system. For this compound, the HOMO is predicted to have significant contributions from the thiazole ring and the amino group, making these regions the primary sites for electron donation. The LUMO is expected to be distributed over the phenyl and thiazole rings. The HOMO-LUMO energy gap will be influenced by the electronic effects of the bromo and fluoro substituents.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound based on Analogous Compounds

| Property | Predicted Value Range |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

Note: These values are estimations based on published data for structurally similar thiazole derivatives and may vary for the specific compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis is useful for understanding hyperconjugative interactions and charge transfer within the molecule.

For this compound, NBO analysis is expected to reveal significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the thiazole ring. Furthermore, interactions between the thiazole and phenyl rings would indicate electronic communication between these two parts of the molecule. The analysis of donor-acceptor interactions can provide quantitative insights into the stability conferred by these electronic effects. Studies on related thiazole derivatives have shown strong intramolecular charge transfer, which contributes to their electronic properties and stability. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Quantum Chemical Descriptors for Predictive Modeling

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical descriptors of this compound for the purpose of predictive modeling. While computational methods such as Density Functional Theory (DFT) are commonly employed to calculate descriptors for classes of related compounds, no published research with detailed findings or data tables for this particular molecule could be identified.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, relies on the calculation of various quantum chemical descriptors to correlate a molecule's structural or electronic properties with its biological activity. Typically, these descriptors would include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken population analysis. These provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Thermodynamic Descriptors: Such as heat of formation and total energy, which describe the energetic stability of the molecule.

Without dedicated computational studies on this compound, the specific values for these descriptors are not available. The generation of accurate data tables and a detailed analysis of their implications for predictive modeling would necessitate novel theoretical calculations. Such research would be essential to understand how the electronic and structural features of this specific compound might influence its potential biological activities and to guide the design of future derivatives.

Structure Activity Relationship Sar Studies and Molecular Modeling of 5 3 Bromo 2 Fluorophenyl Thiazol 2 Amine Analogues

Systematic Investigation of Substituent Effects on Activity

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended rings. Systematic modifications allow researchers to probe the molecular interactions between the compound and its biological target, leading to a comprehensive understanding of the pharmacophore.

Impact of Substituents on the Thiazole (B1198619) Ring (e.g., C4 and C5 positions)

The C4 and C5 positions of the thiazole ring are critical sites for modification, as substituents at these positions can influence the molecule's orientation, electronic properties, and interaction with target proteins.

Research into 2-aminothiazole analogues has shown that lipophilic substituents at the C4 and C5 positions can significantly modulate cytotoxic activity. For instance, the introduction of a phenyl group at the C4-position of the thiazole has been explored to gauge its effect on potency. nih.gov Similarly, exchanging a methyl group with a bromine atom at the C5-position has resulted in compounds with IC50 values ranging from 6.61 to 9.34 μM in certain cancer cell lines. nih.gov However, the incorporation of smaller alkyl groups, such as methyl, at either the C4 or C5 position has been observed to decrease potency in some series of compounds. nih.gov

The nature of the substituent at the C5 position can be a determining factor for the compound's mechanism of action and efficacy. In one study, a carboxanilide side chain at the C5 position of the thiazole ring was found to be significant for cytostatic effects on the human chronic myeloid leukemia cell line K562. nih.gov The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, where the C5 position is occupied by a 4-fluorophenyl group, yielded a potent inhibitor of Karyopherin-β1 (KPNB1) with notable anticancer activity. nih.gov

Table 1: Effect of C4 and C5 Thiazole Ring Substituents on Anticancer Activity

| Compound Series | C4-Substituent | C5-Substituent | Finding |

|---|---|---|---|

| 2-Aminothiazole Analogues | Phenyl | - | Similar substituent effect on potency as smaller groups. nih.gov |

| 2-Aminothiazole Analogues | Methyl | - | Decreased potency (IC50 > 10 μmol/L). nih.gov |

| 2-Aminothiazole Analogues | - | Methyl | Decreased potency (IC50 > 10 μmol/L). nih.gov |

| 2-Aminothiazole Analogues | - | Bromo | Resulted in IC50 values between 6.61 to 9.34 μM. nih.gov |

| 2-Aminothiazole-5-carbamides | - | Carboxanilide | Significant for cytostatic impact on K562 leukemia cells. nih.gov |

| Propanamide Derivatives | - | 4-Fluorophenyl | Potent inhibitory effect on KPNB1. nih.gov |

Role of the N-2 Amino Group Substitutions

The 2-amino group is a cornerstone of the 2-aminothiazole scaffold's biological activity, often acting as a key hydrogen bond donor in ligand-receptor interactions. researchgate.net Its modification is a common strategy to fine-tune activity, selectivity, and pharmacokinetic properties.

Acylation of the 2-amino group to form amides is a widely explored modification. The reaction of 2-aminothiazoles with various acyl halides or acid anhydrides produces N-acylated derivatives, which have shown a range of biological activities. nih.govmdpi.com For example, N-acetylation and N-benzoylation of 5-arylazo-2-aminothiazole derivatives have been performed to create new compounds for biological screening. mdpi.com

Another common modification is the formation of Schiff bases by reacting the 2-amino group with various aromatic aldehydes. nih.govmdpi.com This introduces a larger, rigid substituent that can explore different binding pockets. Furthermore, the 2-amino group can react with isothiocyanates to form thiazolyl-thiourea derivatives. Studies on these derivatives have revealed that the nature of the substituent on the terminal nitrogen of the thiourea (B124793) moiety is critical for antimicrobial efficacy, with halogenated phenyl groups showing promising activity against staphylococcal species. nih.gov

Table 2: Modifications of the N-2 Amino Group and Their Outcomes

| Modification Type | Reagent Example | Resulting Moiety | Biological Context |

|---|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amide | General strategy to modulate activity. nih.govmdpi.com |

| Schiff Base Formation | Aromatic Aldehydes | Imine (Arylideneamino) | Investigated for antimicrobial activity. nih.govmdpi.com |

| Thiourea Formation | Isothiocyanates | Thiazolyl-thiourea | Halogenated derivatives show antibacterial efficacy. nih.gov |

| Chloroacetylation | Chloroacetyl Chloride | N-chloroacetyl | Intermediate for further synthesis of bioactive molecules. mdpi.com |

Influence of Aromatic Ring Substituents (e.g., Halogens, Alkyl, Methoxy)

For compounds like 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine, the substituents on the C5-phenyl ring are pivotal determinants of biological activity. The position, number, and electronic nature of these substituents dictate the molecule's interaction with its target.

Structure-activity relationship studies often reveal a strong preference for specific substitution patterns. For instance, in a series of 2-aminothiazole derivatives tested for antibacterial and antifungal activity, compounds bearing a nitro group or a fluorine atom at the para-position of the phenyl ring exhibited very good activity, suggesting that electron-withdrawing groups can enhance antimicrobial effects. nih.gov Similarly, in another study, compounds with 4-cyanophenyl and 4-(trifluoromethyl)phenyl groups attached to the thiazole ring showed significant antiviral activity against the influenza A virus. mdpi.com

The presence of halogens, such as chlorine and fluorine, on the phenyl ring has been linked to enhanced biological effects in multiple studies. A 2-amino-4-(4-chlorophenyl) derivative showed maximum cytotoxicity among a series of synthesized compounds. nih.gov The presence of a methoxy (B1213986) group on the phenyl ring has also been shown to influence anticancer activity. nih.gov The combined effect of multiple substituents is also important; for example, derivatives with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl moieties showed promising efficacy against staphylococcal species. nih.gov

Table 3: Impact of Aromatic Ring Substituents on Biological Activity

| Substituent(s) | Position | Biological Activity Investigated | Key Finding |

|---|---|---|---|

| 4-Fluorophenyl | C5 of Thiazole | Anticancer | Potent inhibitory effect on KPNB1. nih.gov |

| 4-Chlorophenyl | C4 of Thiazole | Anticancer | Showed maximum cytotoxicity in its series. nih.gov |

| 4-Cyanophenyl | C4 of Thiazole | Cytotoxicity / Antibacterial | Highest cytotoxic and antibacterial properties in its series. mdpi.comktu.edu |

| 4-(Trifluoromethyl)phenyl | C4 of Thiazole | Antiviral (Influenza A) | Exhibited significant antiviral activity. mdpi.com |

| Nitro, Fluoro | para- (on phenyl ring) | Antimicrobial | Electron-withdrawing groups showed maximum inhibition. nih.gov |

| 3,4-Dichlorophenyl | - | Antibacterial | Promising efficacy toward staphylococcal species. nih.gov |

| Methoxy | Various | Anticancer | Presence on the phenyl ring influences activity. nih.gov |

Pharmacophore Modeling for Ligand-Target Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable for understanding ligand-target interactions and for designing new molecules with improved activity.

Derivation of Hypotheses from Active Analogues

Pharmacophore models are typically derived from a set of active analogues. By aligning the structures of these molecules and identifying common chemical features, a hypothesis representing the key interaction points can be generated. For thiazole derivatives, these models often include specific features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. lew.ro

In one study focused on thiazole derivatives as Pin1 inhibitors, a pharmacophore hypothesis was developed that consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, and three aromatic ring features. lew.ro The thiazole ring itself, particularly the ring nitrogen, can act as a hydrogen bond acceptor, while the exocyclic 2-amino group is a classic hydrogen bond donor. nih.gov The phenyl ring attached at C5, as in this compound, serves as a critical hydrophobic and aromatic feature that can engage in pi-pi stacking or hydrophobic interactions within the target's binding site. The validity of such models is often confirmed by their ability to predict the activity of compounds in a training set and an external test set. lew.ro

Virtual Screening Applications

Once a statistically robust pharmacophore model is developed, it can be employed as a 3D query in virtual screening campaigns. nih.gov This process involves searching large databases of chemical compounds to identify novel molecules that fit the pharmacophore hypothesis. These "hits" can then be acquired or synthesized for biological testing.

This approach has been successfully used to identify novel inhibitors for various targets. For example, molecular docking-based virtual screening led to the identification of 11 novel PRMT5 inhibitors based on a 5-benzylidene-2-phenylthiazolone scaffold. nih.gov The most active hits from the screening demonstrated potent anti-proliferative activity. nih.gov Similarly, virtual screening was the starting point for the discovery of phenylthiazole-based antiflaviviral agents. nih.gov This highlights the power of pharmacophore models and virtual screening to accelerate the drug discovery process by prioritizing compounds that are most likely to be active, thereby reducing the time and cost associated with exhaustive experimental screening.

Molecular Docking Simulations for Binding Mode Prediction of this compound Analogues

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as an analogue of this compound, might interact with a biological target, typically a protein. These simulations provide insights into the binding affinity, mode, and the specific interactions that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors.

For analogues of this compound, which belong to the broader class of 2-aminothiazoles, molecular docking studies have been employed to investigate their binding to various protein targets, including protein kinases and tubulin. researchgate.netnih.gov These studies are crucial for elucidating the structural basis of their biological activity.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions derived from molecular docking simulations reveals the specific types of non-covalent bonds that govern the binding of 5-phenylthiazol-2-amine (B1207395) analogues to their target proteins. These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds or cation-pi interactions. researchgate.netrsc.org

For instance, in studies involving protein kinases, the 2-aminothiazole core is often observed to form key hydrogen bonds with the hinge region of the kinase domain. The amino group of the thiazole ring can act as a hydrogen bond donor, while the nitrogen atom of the thiazole can act as a hydrogen bond acceptor. The substituted phenyl ring at the 5-position, analogous to the 3-bromo-2-fluorophenyl group, typically extends into a hydrophobic pocket within the active site. The nature and position of the substituents on this phenyl ring are critical in determining the specificity and strength of these hydrophobic interactions.

A representative summary of common interactions observed for 2-amino-5-arylthiazole analogues with various protein targets is provided in the table below.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Protein Kinase CK2 | Tyr50, Lys71, Val73, Lys74, Lys77 | Hydrophobic, Hydrogen Bonds | nih.gov |

| Tubulin (Colchicine Binding Site) | - | Hydrophobic, Hydrogen Bonds | researchgate.net |

| Aurora Kinase A | - | Hydrogen Bonds, Hydrophobic | semanticscholar.org |

| Epidermal Growth Factor Receptor (EGFR) | - | Hydrogen Bonds, Pi-cation | nih.gov |

Identification of Key Binding Hotspots

Key binding hotspots are regions within the protein's active site that are crucial for ligand binding and contribute significantly to the binding energy. Molecular docking simulations help in identifying these hotspots by highlighting residues that form multiple or strong interactions with the ligand.

In the case of 5-phenylthiazol-2-amine analogues targeting protein kinases, the hinge region is a well-established hotspot for hydrogen bonding interactions. Additionally, a hydrophobic pocket, often located adjacent to the ATP-binding site, serves as a critical hotspot for the substituted phenyl ring. The specific residues lining this pocket can vary between different kinases, and understanding these differences is key to designing selective inhibitors. For example, in some kinases, a "gatekeeper" residue with a bulky side chain can limit the size of the pocket, influencing which ligands can bind effectively.

Furthermore, allosteric pockets, which are distinct from the active site, have also been identified as potential binding sites for 2-aminothiazole derivatives. nih.gov Docking studies can help explore these alternative binding modes and identify allosteric hotspots that can be exploited for the development of non-ATP competitive inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of new, untested compounds.

Development of Predictive Models based on Chemical Descriptors

The development of a QSAR model for a series of analogues, such as those of this compound, involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometric descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity (MR). researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.net The predictive power of the model is assessed through internal and external validation techniques. researchgate.net For instance, a study on thiazole derivatives as PIN1 inhibitors developed MLR and ANN models with good predictive capabilities. researchgate.net The MLR model showed a squared correlation coefficient (R²) of 0.76 and a predictive R² for the test set of 0.78, while the ANN model performed even better with an R² of 0.98 and a test set R² of 0.98. researchgate.net

Insights into Physicochemical Requirements for Activity

QSAR models provide valuable insights into the physicochemical properties that are either favorable or detrimental to the biological activity of a series of compounds. By analyzing the descriptors included in the final QSAR equation, it is possible to understand the key structural requirements for activity.

For various series of thiazole derivatives, QSAR studies have revealed the importance of different descriptors. For example, in a study of thiazole derivatives with antimicrobial activity, 3D QSAR models indicated that electrostatic effects predominantly determine binding affinities, while 2D QSAR studies highlighted the contribution of specific topological descriptors. researchgate.net Another QSAR study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), LogP, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and another topological descriptor (J) as important for activity. researchgate.net

The table below summarizes some common chemical descriptors and their general influence on the activity of thiazole analogues, as suggested by various QSAR studies.

| Descriptor Category | Specific Descriptor | General Influence on Activity | Reference |

| Physicochemical | LogP (Lipophilicity) | An optimal level is often required; too high or too low can be detrimental. | researchgate.net |

| Physicochemical | Molar Refractivity (MR) | Often positively correlated with activity, suggesting a role for steric bulk and polarizability. | researchgate.net |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Can be related to the molecule's ability to accept electrons in interactions. | researchgate.net |

| Topological | T_C_C_4 | Found to be a major contributing descriptor in a study on antimicrobial activity. | researchgate.net |

| Electrostatic | - | Dominantly determines binding affinities in some 3D QSAR models. | researchgate.net |

These insights are instrumental in guiding the rational design of new analogues of this compound with potentially improved activity by optimizing their physicochemical and structural features.

In Vitro and Mechanistic Biological Studies of Thiazol 2 Amine Derivatives Preclinical Research Focus

Enzyme Inhibition Studies and Mechanism Elucidation

The thiazole (B1198619) scaffold is a common feature in many biologically active molecules and is known to interact with a variety of enzymes. The potential for 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine to act as an enzyme inhibitor is an area of scientific interest.

α-Glucosidase Inhibition

Derivatives of 2-imino-1,3-thiazoline have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Studies on fluorinated 2-imino-1,3-thiazoline derivatives have indicated that the degree of fluorination can influence their inhibitory activity. However, specific studies detailing the α-glucosidase inhibitory capacity of this compound are not currently available.

Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification processes. GSTO1-1, in particular, has been implicated in cancer drug resistance. The development of selective GSTO1-1 inhibitors is an area of interest for cancer therapy. While various chemical scaffolds are being explored as potential GSTO1-1 inhibitors, there is no specific data available on the inhibitory effects of this compound on this enzyme.

Tyrosine Kinase Inhibition (e.g., Bcr/Abl)

The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for CML patients. While the thiazole ring is a component of some approved TKIs, such as dasatinib, specific research on the Bcr/Abl inhibitory activity of this compound has not been reported.

Carbonic Anhydrase and Lipoxygenase Inhibition

The 2-imino-1,3-thiazoline core structure has been identified as a potential pharmacophore for the inhibition of carbonic anhydrase and lipoxygenase. Carbonic anhydrase inhibitors have various therapeutic applications, including in the treatment of glaucoma, while lipoxygenase inhibitors are being investigated for their anti-inflammatory potential. To date, no specific studies have been published on the inhibitory activity of this compound against these enzymes.

Receptor Modulation and Ligand-Binding Studies

In addition to enzyme inhibition, thiazole derivatives are also being investigated for their ability to modulate the activity of various receptors in the body.

5-HT2A Receptor Antagonism

The 5-HT2A receptor, a subtype of the serotonin (B10506) receptor, is a key target for a variety of drugs, particularly those used in the treatment of psychiatric disorders. Blockade of this receptor is a common mechanism of action for atypical antipsychotic medications. While the broader class of thiazole-containing compounds is being explored for activity at various central nervous system targets, there is no specific information available regarding the 5-HT2A receptor antagonist activity of this compound.

Zinc-Activated Channel (ZAC) Antagonism and Allosteric Modulation

The Zinc-Activated Channel (ZAC) is an unusual member of the Cys-loop receptor (CLR) superfamily, and recent research has identified thiazol-2-amine derivatives as a novel class of ZAC antagonists. nih.govnih.gov A screening of a compound library led to the discovery of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a ZAC antagonist. nih.govnih.gov

Further investigation into the structure-activity relationship of this class of compounds has been conducted through the functional characterization of numerous analogs. nih.gov Studies using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes have identified analogs with potent ZAC inhibition, with some exhibiting IC50 values in the low micromolar range (1–3 μM). nih.govnih.gov

The mechanism of action for these N-(thiazol-2-yl)-benzamide analogs appears to be through negative allosteric modulation. nih.govnih.gov Evidence suggests that compounds like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) act as non-competitive antagonists of Zn2+-induced ZAC signaling. nih.govnih.gov These antagonists are believed to target the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov TTFB was found to be a selective antagonist for ZAC, showing no significant activity at other related receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.gov The slow onset of the channel block by TTFB suggests that its inhibition of ZAC is state-dependent. nih.govnih.gov

Antiproliferative Activity against Cancer Cell Lines

Thiazole-containing compounds have been a focus of anticancer drug development, with several derivatives demonstrating notable antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov

Inhibition of Cellular Proliferation and Cytotoxicity Assays (e.g., MTT assay)

The cytotoxic effects of thiazol-2-amine derivatives have been evaluated in numerous studies using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A range of these compounds have shown moderate to potent antiproliferative activity across different human cancer cell lines. acs.orgrsc.orgnih.gov

For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were tested against three human cancer cell lines, with N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine emerging as a particularly potent compound with IC50 values ranging from 0.36 to 0.86 μM. nih.gov Another study on thiazole-naphthalene derivatives identified a compound, designated 5b, as the most active, with IC50 values of 0.48 ± 0.03 μM against MCF-7 (breast cancer) and 0.97 ± 0.13 μM against A549 (lung cancer) cell lines. nih.gov Similarly, newly synthesized thiazole derivatives have shown efficacy against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One such derivative, compound 4c, exhibited an IC50 of 2.57 ± 0.16 µM in MCF-7 cells. mdpi.com

The following table summarizes the cytotoxic activity of selected thiazol-2-amine derivatives against various cancer cell lines.

| Compound Name/Reference | Cancer Cell Line | Assay | IC50 (µM) |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) nih.gov | SGC-7901 | MTT | 0.36 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) nih.gov | MGC-803 | MTT | 0.86 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) nih.gov | Bcap-37 | MTT | 0.54 |

| Thiazole-naphthalene derivative (5b) nih.gov | MCF-7 | MTT | 0.48 ± 0.03 |

| Thiazole-naphthalene derivative (5b) nih.gov | A549 | MTT | 0.97 ± 0.13 |

| Thiazole derivative (4c) mdpi.com | MCF-7 | MTT | 2.57 ± 0.16 |

| Thiazole derivative (4c) mdpi.com | HepG2 | MTT | 7.26 ± 0.44 |

| Thiazole-amino acid hybrid (5a) nih.gov | A549 | MTT | 2.07 ± 0.18 |

| Thiazole-amino acid hybrid (5f) nih.gov | HeLa | MTT | 2.39 ± 0.15 |

| Thiazole-amino acid hybrid (5o) nih.gov | MCF-7 | MTT | 4.67 ± 0.34 |

Effects on Cell Cycle Progression (e.g., G2/M arrest)

A significant mechanism behind the antiproliferative effects of thiazol-2-amine derivatives is their ability to disrupt the cell cycle. nih.govresearchgate.net Multiple studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govrsc.org

For example, the potent compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to effectively induce G2/M phase arrest in SGC-7901 cells in a manner that was dependent on both concentration and time. nih.gov Similarly, the thiazole-naphthalene derivative 5b also caused cell cycle arrest at the G2/M phase in MCF-7 cancer cells. nih.gov This arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to apoptosis or cell death.

Tubulin Polymerization Inhibition and Microtubule Disruption

The disruption of microtubule dynamics is a well-established strategy for cancer therapy, and many thiazol-2-amine derivatives exert their anticancer effects through this mechanism. acs.orgnih.govfrontiersin.org Microtubules, which are crucial for cell division, shape, and transport, are polymers of α- and β-tubulin. nih.gov

Several thiazol-2-amine derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.govnih.govfrontiersin.org The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was shown to potently inhibit tubulin polymerization and disrupt the dynamics of tubulin microtubules. nih.gov Molecular docking studies have further supported the binding of this and other similar derivatives to the colchicine site. nih.govnih.gov The thiazole-naphthalene derivative 5b was also confirmed to be a significant inhibitor of tubulin polymerization, with an IC50 value of 3.3 µM. nih.gov

Antimicrobial Activity against Pathogenic Strains

Beyond their anticancer potential, thiazole derivatives have also been explored for their antimicrobial properties against a variety of pathogenic bacteria. nih.govekb.egbiointerfaceresearch.com

Antibacterial Efficacy (e.g., S. aureus, E. coli, Mycobacterium tuberculosis)

Thiazol-2-amine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Studies have reported activity against common pathogens such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comrsc.org

A particularly significant area of research has been the evaluation of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govrsc.orgresearchgate.netnih.govrsc.org A series of 2-aminothiazoles were synthesized and evaluated based on a high-throughput screening scaffold against M. tuberculosis. nih.gov Through structural modifications, particularly at the N-2 position of the aminothiazole, the antitubercular activity was improved by more than 128-fold from the initial hit compound. nih.gov One of the most promising analogs, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov Other studies have also identified 2-aminothiazole (B372263) derivatives with significant inhibitory potential against the H37Rv strain of M. tuberculosis, with some compounds showing MIC values as low as 6.25 μM. researchgate.net The proposed mechanism for some of these derivatives is the inhibition of the β-Ketoacyl-ACP Synthase (KasA) protein, which is involved in the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. researchgate.netrsc.org

The following table provides a summary of the antibacterial activity of selected thiazol-2-amine derivatives.

| Compound Name/Reference | Bacterial Strain | MIC (µM) |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) nih.gov | Mycobacterium tuberculosis H37Rv | 0.024 |

| 2-aminothiazole derivative (7n) researchgate.net | Mycobacterium tuberculosis H37Rv | 6.25 |

| 2-aminothiazole derivative (7b) researchgate.net | Mycobacterium tuberculosis H37Rv | 12.50 |

| 2-aminothiazole derivative (7e) researchgate.net | Mycobacterium tuberculosis H37Rv | 12.50 |

| 2-aminothiazole derivative (7f) researchgate.net | Mycobacterium tuberculosis H37Rv | 12.50 |

Antifungal Efficacy

The antifungal potential of thiazole derivatives has been a subject of significant investigation. Studies have demonstrated that various substituted thiazol-2-amine compounds exhibit inhibitory activity against a spectrum of fungal pathogens, including Candida albicans, Aspergillus flavus, and Aspergillus niger. The efficacy of these compounds is often attributed to the specific substitutions on the phenyl and thiazole rings, which influence their physicochemical properties and interaction with fungal targets.

For instance, research on a series of 2-amino-4,5-diarylthiazole derivatives indicated that certain substitutions can lead to significant anti-Candida albicans activity. mdpi.comnih.gov While specific data for this compound is not available, the presence of halogen atoms (bromo and fluoro) on the phenyl ring is a common feature in many biologically active molecules and could potentially contribute to antifungal effects. The collective findings suggest that the thiazol-2-amine scaffold is a promising pharmacophore for the development of novel antifungal agents.

Table 1: Antifungal Activity of Selected Thiazol-2-amine Derivatives (Illustrative Data)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| [Specific Derivative Name] | Candida albicans | [Value] | [Citation] |

| [Specific Derivative Name] | Aspergillus flavus | [Value] | [Citation] |

| [Specific Derivative Name] | Aspergillus niger | [Value] | [Citation] |

| No specific data is available for this compound. |

Mechanistic Investigations of Antimicrobial Action

The mechanisms through which thiazole derivatives exert their antimicrobial effects are diverse and not fully elucidated for all compounds. A frequently proposed mechanism for antibacterial agents is the disruption of cell wall synthesis, a process vital for bacterial integrity and survival. This disruption can occur through the inhibition of key enzymes involved in peptidoglycan biosynthesis.

While direct evidence for this compound's effect on fungal cell wall synthesis is absent from the literature, studies on other antimicrobial thiazoles suggest that interference with cell envelope integrity is a plausible mode of action. The fungal cell wall, composed of chitin (B13524), glucans, and mannoproteins, presents a unique target for antifungal drugs. Further mechanistic studies would be required to determine if this compound or its analogues specifically inhibit enzymes such as glucan synthase or chitin synthase, which are crucial for fungal cell wall maintenance.

Anti-inflammatory and Antioxidant Activity Assessments (in vitro)

In addition to their antimicrobial properties, various thiazole derivatives have been evaluated for their potential as anti-inflammatory and antioxidant agents in preclinical in vitro models. nih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which can damage cells and contribute to inflammatory processes.

In vitro assays commonly used to assess anti-inflammatory activity include the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokine production in cell-based models. Antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

Although specific in vitro anti-inflammatory and antioxidant data for this compound are not documented, the broader class of thiazoles has shown promise in these areas. The presence of the thiazole nucleus, often considered a "pharmacologically privileged scaffold," suggests that derivatives like this compound could warrant investigation for these activities.

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Selected Thiazole Derivatives (Illustrative Data)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| [Specific Derivative Name] | COX-2 Inhibition | [Value] | [Citation] |

| [Specific Derivative Name] | DPPH Radical Scavenging | [Value] | [Citation] |

| [Specific Derivative Name] | ABTS Radical Scavenging | [Value] | [Citation] |

| No specific data is available for this compound. |

Future Research Trajectories and Potential Applications in Chemical Biology

Design and Synthesis of Novel Thiazol-2-amine Scaffolds with Enhanced Selectivity

The foundation of exploring the potential of 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine lies in the strategic design and synthesis of novel analogues with improved potency and selectivity for specific biological targets. The classic Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793), remains a widely utilized and versatile method for creating the 2-aminothiazole (B372263) core. tandfonline.comnih.govorganic-chemistry.org Modifications to this method, such as using environmentally benign catalysts or ultrasonic irradiation, can offer greener and more efficient synthetic routes. nih.gov

Future synthetic efforts could focus on several key areas: